molecular formula C21H34BNO3 B13329998 N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide

Cat. No.: B13329998
M. Wt: 359.3 g/mol
InChI Key: UPASBOYKPLHJSZ-UHFFFAOYSA-N
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Description

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a boronic ester derivative featuring a pivalamide group (a bulky tertiary amide) attached to a para-tert-butyl-substituted phenyl ring, with a pinacol boronate moiety at the ortho position. This structure is designed to enhance stability and reactivity in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl frameworks . Such compounds are critical intermediates in pharmaceutical and materials science research, particularly in the development of kinase inhibitors and microtubule-targeting agents .

Properties

Molecular Formula

C21H34BNO3

Molecular Weight

359.3 g/mol

IUPAC Name

N-[4-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H34BNO3/c1-18(2,3)14-11-12-16(23-17(24)19(4,5)6)15(13-14)22-25-20(7,8)21(9,10)26-22/h11-13H,1-10H3,(H,23,24)

InChI Key

UPASBOYKPLHJSZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(C)(C)C)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Step 1: Formation of the pivalamide-substituted aryl amine or aniline derivative.
  • Step 2: Introduction of the boronate ester group onto the aromatic ring, usually via a borylation reaction.

This synthetic approach leverages the stability and reactivity of pivaloyl chloride for amide formation and the established chemistry of pinacol boronate esters for boron incorporation.

Preparation of the Pivalamide Intermediate

The pivalamide group is introduced by acylation of an appropriate aromatic amine with pivaloyl chloride. This is a well-documented method for amide synthesis.

Typical Procedure:

  • Dissolve the aromatic amine (e.g., 4-(tert-butyl)-2-aminophenyl derivative) in dichloromethane.
  • Add triethylamine as a base to scavenge HCl.
  • Slowly add pivaloyl chloride dropwise at 0 °C to control reaction exotherm.
  • Stir the mixture at room temperature for 12 hours.
  • Work-up involves aqueous sodium bicarbonate wash, organic extraction, drying, and concentration.
  • Purification by crystallization or chromatography yields the pivalamide intermediate.

Yield: Generally high, often around 85-90% depending on substrate purity and reaction conditions.

This method is supported by procedures analogous to those described for N-cyclopropylpivalamide and related compounds in the literature.

Introduction of the Boronate Ester Group

The boronate ester is introduced via borylation of the aromatic ring, specifically at the 2-position relative to the amide substituent.

Common Methods:

Example from literature:

  • In an inert nitrogen atmosphere, the tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate was treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-dimethylpyridine in dichloromethane at 0–20 °C for 3 hours to achieve borylation with 72% yield.
  • The reaction mixture was quenched with saturated sodium bicarbonate solution, extracted, dried, and purified by silica gel chromatography.

Reaction Conditions Summary Table:

Step Reagents/Conditions Solvent Temperature Time Atmosphere Yield (%) Notes
1 Pivaloyl chloride, triethylamine Dichloromethane 0 °C → RT 12 h N2 or inert 85-90 Amide formation
2 Bis(pinacolato)diboron, Ir catalyst or TMSOTf, 2,6-dimethylpyridine Dichloromethane 0–20 °C 3 h N2 72 Borylation of aromatic ring
3 Work-up: Saturated NaHCO3, extraction, drying, chromatography - - - - - Purification to isolate target compound

Alternative Approaches and Notes

  • Hydrogen chloride treatment: Deprotection or modification steps involving treatment with 4N HCl in 1,4-dioxane at room temperature for 2 hours have been reported to afford related amide derivatives as white solids.
  • Use of anhydrous conditions: Most borylation steps require rigorously anhydrous and oxygen-free conditions to prevent decomposition of sensitive boronate esters.
  • Purification: Silica gel chromatography using dichloromethane/methanol mixtures (10:1) is effective for isolating pure products.

Summary of Key Literature Sources and Their Contributions

Reference Contribution Key Details
Ambeed Chemical Data Detailed synthetic steps for borylated piperazine derivatives, reaction conditions, yields, and purification methods.
Royal Society of Chemistry Supplementary Material General procedure for pivalamide formation from amines and pivaloyl chloride with high yields.
Royal Society of Chemistry Supplementary Material Methodology for borylation reactions under inert atmosphere with anhydrous solvents, emphasizing reaction setup and reagent handling.

Chemical Reactions Analysis

Types of Reactions

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous boronic esters:

Compound Substituents Key Features Yield Melting Point Applications Reference
N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (Target) 4-tert-butyl, 2-pinacol boronate, pivalamide High steric bulk, stable boronate, potential for selective coupling Not reported Not reported Drug intermediates, cross-coupling reactions N/A
N-(4-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide 4-methyl, 2-pinacol boronate, pivalamide Reduced steric hindrance vs. tert-butyl; may enhance solubility Not reported Not reported Suzuki-Miyaura reactions
N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide Pyridine core, 5-methyl, 3-pinacol boronate, pivalamide Electron-deficient aromatic system; potential for heterocyclic drug design Not reported Not reported Kinase inhibitor intermediates
(4-(2-((4-(tert-Butyl)phenyl)amino)-2-oxoethyl)phenyl)boronic Acid (6.10) Boronic acid (not ester), tert-butyl, acetamide linkage Hydrolytically sensitive; direct coupling without deprotection 93% >230°C Tubulin polymerization inhibitors
N-(4-(bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide Bis-boronate, pivalamide Dual reactivity in cross-coupling; synthetic challenges 34% Not reported Multi-component couplings, polymer chemistry
N-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1073354-10-5) 2-pinacol boronate, pivalamide (no tert-butyl) Simplified steric profile; lower molecular weight Not reported Not reported Model compound for coupling studies
N-(2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide 2-methoxy, 4-pinacol boronate, pivalamide Electron-donating methoxy group; may alter reaction kinetics Not reported Not reported Solubility-enhanced intermediates

Key Observations:

Reactivity : Boronic acids (e.g., 6.10) require in situ protection for coupling, whereas pre-formed pinacol esters (like the target) offer greater stability and direct usability .

Yield Variability: Bis-boronate derivatives (e.g., 34% yield in ) highlight synthetic challenges compared to mono-boronates, which often achieve higher yields (e.g., 93% for 6.10 ).

Thermal Stability : High melting points (>230°C) in boronic acids (e.g., 6.10) suggest robust crystallinity, whereas pinacol esters may exhibit lower melting points due to increased hydrophobicity.

Applications : Pyridine-based analogs () are tailored for heterocyclic drug candidates, while the target compound’s aryl-amide structure aligns with microtubule-targeting agents ().

Biological Activity

N-(4-(tert-Butyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological properties of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₇H₂₆BNO₄
  • Molecular Weight : 302.41 g/mol
  • CAS Number : 470478-90-1

This compound features a tert-butyl group and a dioxaborolane moiety that may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antioxidant Activity : Compounds containing dioxaborolane groups have shown potential in reducing oxidative stress in cellular models. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Neuroprotective Effects : In vitro studies suggest that related compounds can protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides. This protection is attributed to the inhibition of inflammatory cytokines and free radicals .
  • Enzyme Inhibition : Some studies have reported that similar compounds act as inhibitors of β-secretase and acetylcholinesterase enzymes. This dual inhibition may provide therapeutic benefits in conditions like Alzheimer's disease by preventing the aggregation of Aβ and enhancing cholinergic transmission .

The biological activity of this compound may involve several mechanisms:

  • Reduction of Inflammatory Mediators : The compound appears to modulate the release of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to Aβ .
  • Stabilization of Amyloid Peptides : By stabilizing Aβ peptides and preventing their aggregation into toxic fibrils, this compound could mitigate neurodegenerative processes associated with Alzheimer's disease .

Case Studies and Research Findings

StudyFindings
In Vitro Study on AstrocytesDemonstrated that the compound improved cell viability in the presence of Aβ peptides by reducing oxidative stress markers .
Enzyme Activity AssayShowed that the compound inhibited β-secretase activity significantly compared to control groups .
Animal Model StudyIn vivo studies indicated moderate neuroprotective effects; however, no significant differences were noted when compared to established treatments like galantamine .

Q & A

Q. What are the recommended storage conditions for this compound to ensure stability during research?

The compound should be stored at 2–8°C under an inert atmosphere (e.g., nitrogen) and protected from light. For long-term storage, solutions should be kept at -80°C and used within 6 months; at -20°C, use within 1 month. Solubility can be enhanced by heating to 37°C with sonication .

Q. How can researchers address solubility challenges when preparing stock solutions?

Dissolve the compound in anhydrous DMSO or THF. If precipitation occurs, warm the solution to 37°C in a water bath and sonicate for 15–30 minutes. Centrifugation (3000 rpm, 5 min) may help remove undissolved particulates .

Q. What analytical methods are used to confirm purity and structural integrity?

Purity (>98%) is typically verified via HPLC with UV detection at 254 nm. Structural confirmation requires 1^1H NMR and 13^{13}C NMR to resolve characteristic peaks (e.g., tert-butyl protons at ~1.3 ppm, boronic ester carbons at ~25–30 ppm). Mass spectrometry (DART or ESI) validates the molecular ion ([M+H]+^+) .

Q. What are the primary synthetic applications of this boronic ester in organic chemistry?

The compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures. It reacts with aryl halides (e.g., bromo- or chloroarenes) in the presence of Pd(PPh3_3)4_4 and a base (e.g., Na2_2CO3_3) to form C–C bonds .

Advanced Research Questions

Q. How does the tert-butyl substituent influence reactivity in cross-coupling reactions?

The tert-butyl group introduces steric hindrance, which can slow transmetallation steps but improves regioselectivity by directing coupling to less hindered positions. Computational studies suggest it stabilizes transition states through non-covalent interactions (e.g., CH-π) .

Q. What strategies optimize yields when using chloroarenes vs. bromoarenes as coupling partners?

Bromoarenes typically achieve higher yields (e.g., 65% vs. 32% for chloroarenes) due to faster oxidative addition. For chloroarenes, use Pd catalysts with bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to enhance reactivity .

Q. How can researchers identify and quantify by-products formed during synthesis?

By-products (e.g., deboronation products or homocoupled biaryls) are detected via LC-MS and quantified using 19^{19}F NMR (if fluorinated analogs are present). Isotopic labeling (e.g., 10^{10}B-enriched reagents) aids in tracking boron-containing intermediates .

Q. What precautions are necessary to prevent hydrolysis of the dioxaborolane ring?

Conduct reactions under anhydrous conditions (argon/glovebox). Avoid protic solvents (e.g., water, methanol) and acidic/basic media. Monitor reaction progress via TLC (silica gel, hexane/EtOAc eluent) to detect premature hydrolysis .

Q. How should discrepancies in reported reaction yields be resolved?

Variations may arise from substrate electronic effects or catalyst lot variability. Systematically test reaction parameters (temperature, solvent, ligand) using design-of-experiment (DoE) frameworks. Cross-validate results with internal standards (e.g., anthracene) .

Q. What mechanistic insights can be gained from isotopic labeling studies?

11^{11}B NMR tracks boron migration during coupling, while 2^{2}H labeling elucidates kinetic isotope effects in transmetallation. These studies reveal rate-limiting steps and guide catalyst design .

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